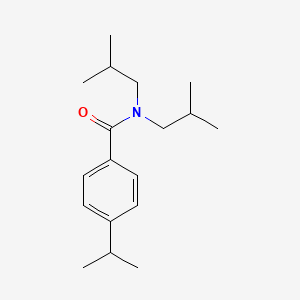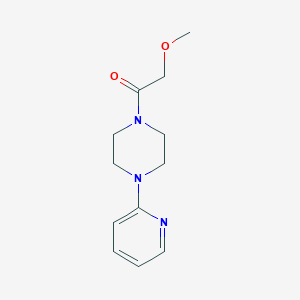
N,N-diisobutyl-4-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diisobutyl-4-isopropylbenzamide (also known as DIBMP) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its ability to act as a thermoregulator, making it a valuable tool in the development of temperature-responsive materials and drug delivery systems.
科学的研究の応用
DIBMP has been widely used in scientific research due to its ability to act as a thermoregulator. This compound can undergo a reversible phase transition at a specific temperature, making it ideal for the development of temperature-responsive materials and drug delivery systems. DIBMP has been incorporated into various polymeric materials, including hydrogels, nanoparticles, and micelles, to create stimuli-responsive systems that can release drugs or other payloads in response to changes in temperature.
作用機序
The mechanism of action of DIBMP is based on its ability to undergo a reversible phase transition at a specific temperature. This transition is driven by changes in the intermolecular interactions between the DIBMP molecules, which can be influenced by factors such as temperature, solvent, and concentration. When DIBMP is incorporated into a polymeric material, the phase transition of the DIBMP molecules can cause the material to swell or collapse, leading to the release of any encapsulated payload.
Biochemical and Physiological Effects
DIBMP has been shown to have minimal toxicity and low immunogenicity, making it a promising candidate for use in biomedical applications. In vitro studies have demonstrated that DIBMP can be incorporated into cells without causing significant cytotoxicity, and can be used to control the release of drugs or other payloads in response to changes in temperature. However, more research is needed to fully understand the biochemical and physiological effects of DIBMP in vivo.
実験室実験の利点と制限
One of the main advantages of using DIBMP in lab experiments is its ability to act as a thermoregulator, which can be used to control the release of drugs or other payloads in response to changes in temperature. Additionally, DIBMP has been shown to have high purity and stability, making it a reliable tool for scientific research. However, one limitation of using DIBMP is its relatively high cost compared to other temperature-responsive materials.
将来の方向性
There are many potential future directions for the use of DIBMP in scientific research. One area of interest is the development of temperature-responsive materials for use in tissue engineering and regenerative medicine. DIBMP could be incorporated into scaffolds or hydrogels to create materials that can respond to changes in temperature, allowing for the controlled release of growth factors or other signaling molecules. Additionally, DIBMP could be used in the development of smart textiles or wearable devices that can respond to changes in body temperature. Overall, the unique properties of DIBMP make it a promising candidate for a wide range of scientific research applications.
合成法
DIBMP can be synthesized through a multistep process that involves the reaction of 4-isopropylbenzoic acid with isobutyl alcohol in the presence of a catalyst. The resulting product is then purified and treated with thionyl chloride to yield the final compound. This method has been optimized to produce high yields of pure DIBMP, making it a viable option for large-scale synthesis.
特性
IUPAC Name |
N,N-bis(2-methylpropyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-13(2)11-19(12-14(3)4)18(20)17-9-7-16(8-10-17)15(5)6/h7-10,13-15H,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTWQASAABQIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=C(C=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5854765.png)
![N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide](/img/structure/B5854769.png)

![N-(2-furylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B5854792.png)



![N-allyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5854814.png)
![methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate](/img/structure/B5854821.png)

![6-acetyl-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5854841.png)
![N-[2-(4-Methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5854854.png)

![4-chloro-1-methyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5854880.png)